N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thieno[2,3-c]pyrazole core, which is known for its biological activity, making it a subject of research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Thieno[2,3-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Pharmacology: Research focuses on its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-chlorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-bromophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
The uniqueness of N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain targets and improve its metabolic stability compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4OS/c1-15-8-6-9-16(2)28(15)13-7-12-25-22(29)20-14-18-21(26-27(3)23(18)30-20)17-10-4-5-11-19(17)24/h4-5,10-11,14-16H,6-9,12-13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWPHYLRFHXNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCNC(=O)C2=CC3=C(S2)N(N=C3C4=CC=CC=C4F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.